REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][N:9]([CH3:17])[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.CCOCC>C(Cl)Cl>[C:5]([NH:16][C:13]1[CH:14]=[CH:15][C:10]([N:9]([CH3:17])[CH3:8])=[CH:11][CH:12]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
11.37 g
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Type
|
reactant
|
Smiles
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CN(C1=CC=C(C=C1)N)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under high vacuum
|
Type
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CUSTOM
|
Details
|
to obtain a black residue which
|
Type
|
FILTRATION
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Details
|
The suspension was filtered
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Type
|
WASH
|
Details
|
the solid washed with Et2O (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The solid residue was dried under high vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |